molecular formula C7H5Cl3N2 B3417549 5,6-Dichlorobenzimidazole Hydrochloride CAS No. 1087737-96-9

5,6-Dichlorobenzimidazole Hydrochloride

Cat. No.: B3417549
CAS No.: 1087737-96-9
M. Wt: 223.5 g/mol
InChI Key: CKILENXYURTTFP-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzimidazole Hydrochloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of chlorine atoms at the 5th and 6th positions of the benzimidazole ring enhances its chemical properties, making it a valuable compound in research and industry.

Biochemical Analysis

Biochemical Properties

5,6-Dichlorobenzimidazole Hydrochloride is known to interact with several enzymes and proteins. It is a potent inhibitor of protein kinase CK2 , a key enzyme involved in cell cycle control and signal transduction pathways . It also inhibits the activity of atypical protein kinase Rio1 . The nature of these interactions is typically ATP-competitive .

Cellular Effects

In cellular processes, this compound has been found to have significant effects. It can halt mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II, rendering it inactive . It also interferes with DNA topoisomerase II . Furthermore, it has been shown to induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of enzymes like protein kinase CK2 and Rio1 . This binding inhibits the enzymatic activity, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to cause a significant decrease in the count of R-loop foci in cells exposed to it for a duration of 60 minutes . This suggests that the compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

These studies could provide insights into the potential effects of varying dosages of this compound .

Metabolic Pathways

As a benzimidazole derivative, it is likely to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Based on its known biochemical properties and interactions, it may be localized to specific compartments or organelles within the cell where it interacts with its target enzymes .

Preparation Methods

The synthesis of 5,6-Dichlorobenzimidazole Hydrochloride typically involves the halogenation of benzimidazole. One common method starts with the reaction of o-phenylenediamine with carboxylic acids to form benzimidazole. This is followed by chlorination using reagents like phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the 5th and 6th positions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

5,6-Dichlorobenzimidazole Hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with potassium permanganate can yield benzimidazole derivatives with different oxidation states.

    Condensation Reactions: It can react with aldehydes or ketones in the presence of acidic or basic catalysts to form imidazole derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a wide range of functionalized benzimidazole derivatives .

Scientific Research Applications

5,6-Dichlorobenzimidazole Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

5,6-Dichlorobenzimidazole Hydrochloride is unique due to its specific substitution pattern and its potent inhibitory effects on protein kinases. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKILENXYURTTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087737-96-9
Record name 5,6-Dichlorobenzimidazole Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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